molecular formula C12H14N2O2S B5807467 methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B5807467
M. Wt: 250.32 g/mol
InChI Key: ICTWJLCKMSXECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate, also known as METP, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various biological and biochemical studies.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate has been utilized in the synthesis of complex heterocyclic systems. For instance, Bakhite et al. (2005) demonstrated the preparation of tetrahydropyridothienopyrimidine derivatives from related compounds, which are key intermediates for further synthesis of polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalyst in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Zhu et al. (2003) described its use in [4 + 2] annulation reactions as a 1,4-dipole synthon, leading to the formation of highly functionalized tetrahydropyridines, showcasing its versatility in organic chemistry (Zhu, Lan, & Kwon, 2003).

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis and reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides from related esters have been investigated by Chigorina et al. (2019). This work demonstrates the versatility of these compounds in synthesizing various heterocyclic derivatives, highlighting the structural diversity achievable with this compound (Chigorina, Bespalov, & Dotsenko, 2019).

Development of Anti-inflammatory Agents

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a related molecule, has been synthesized as part of research targeting novel molecules for potential anti-inflammatory applications. This suggests the broader scope of such compounds in medicinal chemistry (Moloney, 2001).

properties

IUPAC Name

methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-7-5-8-9(13)10(12(15)16-3)17-11(8)14-6(7)2/h5H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTWJLCKMSXECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C1C)SC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.